molecular formula C15H14N4O6 B2650501 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 946281-23-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2650501
M. Wt: 346.299
InChI Key: OYPGDNINOBGRKX-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades. Trogu et al. (2012) discovered a faster and efficient method for preparation of 3,5-disubstituted isoxazoles by base catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water instead of chloroform . In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies .


Molecular Structure Analysis

The molecular formula of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide” is C9H9N3O3S with an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide” include a boiling point of 482.4±51.0 °C (Predicted), a density of 1.064 g/mL at 20 °C, and a solubility in H2O of 0.5 M at 20 °C, clear, colorless .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of various derivatives that incorporate the oxadiazole and isoxazol moieties, demonstrating their potential in medicinal chemistry. For instance, the synthesis and antimicrobial activity of oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety have been explored, highlighting the role of these structures in enhancing pharmacological activity. These derivatives have been evaluated for their antimicrobial activity against different bacterial strains, showcasing their potential as antimicrobial agents (Joshi, Bapodra, & Parekh, 1997). Additionally, the synthesis and herbicidal activity of N-oxide derivatives have been investigated, revealing moderate to good pre-emergence herbicidal activity against Triticum aestivum, suggesting their use in agriculture (Cerecetto et al., 2000).

Environmental Degradation and Soil Metabolism

The environmental behavior and degradation of isoxaben, a closely related compound, have been studied to understand its persistence and transformation in soil and aqueous systems. Photolysis of isoxaben in dilute aqueous solutions and adsorbed on silica gel plates under natural and simulated solar light conditions has been documented, identifying various photoproducts and suggesting pathways for its environmental degradation (Mamouni, Schmitt, Mansour, & Schiavon, 1992). This research provides insights into the fate of such compounds in the environment and their potential impact.

Structural and Chemical Properties

Studies on the crystallographic and theoretical aspects of related compounds, such as isoxazolone derivatives, have been conducted to understand their structural properties and reactivity. These studies offer a foundation for designing new compounds with improved biological activity or environmental stability. The investigation into the crystallographic and theoretical properties of arylidene-isoxazolone compounds, for example, sheds light on their molecular geometry, vibrational frequencies, and potential applications in designing more effective medicinal or agricultural agents (Brancatelli et al., 2011).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help medicinal chemists in the development of clinically viable drugs using this information .

properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6/c1-21-10-6-8(7-11(22-2)12(10)23-3)13(20)17-15-19-18-14(24-15)9-4-5-16-25-9/h4-7H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPGDNINOBGRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

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